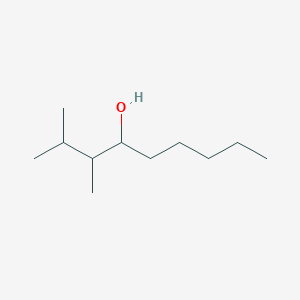

2,3-Dimethylnonan-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

53398-71-3 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2,3-dimethylnonan-4-ol |

InChI |

InChI=1S/C11H24O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-12H,5-8H2,1-4H3 |

InChI Key |

SPOXXEQGHQDQFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(C)C(C)C)O |

Origin of Product |

United States |

Contextualization and Structural Significance of Branched Alcohols

Branched-chain alcohols are a class of organic compounds characterized by a hydroxyl group (-OH) attached to a non-linear carbon chain. openochem.orgacs.org This structural feature imparts distinct physical and chemical properties compared to their straight-chain counterparts. openochem.org Generally, branching can lead to a lower melting point and viscosity, and altered solubility. In the realm of organic synthesis, branched alcohols serve as crucial chiral building blocks and intermediates in the construction of complex molecules.

Long-chain branched alcohols, such as 2,3-dimethylnonan-4-ol, are of particular interest. These molecules, with more than eight carbon atoms, are found in nature, often as components of pheromone mixtures in insects, and have potential applications as biofuels. nih.govfrontiersin.org Their higher energy density and lower hygroscopicity compared to ethanol (B145695) make them attractive as advanced biofuels. nih.gov The specific positioning of the methyl groups and the hydroxyl group in this compound creates a molecule with significant steric and electronic complexity, making it a valuable subject for studies in stereoselective reactions and physical organic chemistry.

Historical Perspective of Nonanol Derivatives in Organic Synthesis Research

The study of nonanol derivatives has evolved over time, driven by their industrial relevance and presence in natural products. Simple nonanols, for instance, have been investigated for their applications as solvents and precursors to plasticizers and surfactants. google.com A significant focus in the industrial synthesis of linear nonanol has been the hydroformylation of octenes, a process that has been optimized over decades to improve efficiency and selectivity. google.com

In the context of flavor and fragrance chemistry, derivatives such as 2-nonanol (B147358) and its corresponding ketone, 2-nonanone, have been identified as important volatile compounds contributing to the flavor profiles of various foods. mdpi.com Research into the formation of these compounds, often through lipid oxidation or microbial metabolism, highlights the relevance of nonanol structures in food science. mdpi.com While specific historical research focusing solely on 2,3-dimethylnonan-4-ol is not extensively documented in publicly available literature, the broader research into nonanol derivatives provides a foundation for understanding its potential applications and the synthetic challenges it presents. The development of methods for the stereoselective synthesis of complex alcohols has been a major theme in organic chemistry, with early work focusing on diastereoselective additions to carbonyls and later advancements enabling high levels of enantioselectivity.

Enantiomeric and Diastereomeric Considerations for 2,3 Dimethylnonan 4 Ol

The structure of 2,3-dimethylnonan-4-ol contains two adjacent chiral centers at carbons 2 and 3, and another at carbon 4 where the hydroxyl group is attached. This gives rise to multiple stereoisomers in the form of enantiomers and diastereomers. Specifically, with three chiral centers, there is a theoretical maximum of 2³ = 8 stereoisomers.

The spatial arrangement of the methyl groups and the hydroxyl group significantly influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. The synthesis of a single, desired stereoisomer from this complex mixture is a significant challenge in organic synthesis, requiring precise control over the reaction conditions.

Diastereoselective Synthesis: The creation of the vicinal (adjacent) dimethyl groups and the alcohol functionality with specific stereochemistry often relies on diastereoselective synthetic methods. chinesechemsoc.orgrsc.org One common approach involves the stereoselective addition of a nucleophile to a chiral ketone or aldehyde. For a molecule like this compound, this could involve the addition of an organometallic reagent to a suitably substituted nonanone derivative. The stereochemical outcome of such reactions is often governed by principles such as Felkin-Anh or Cram's rule, which predict the favored direction of nucleophilic attack based on the steric and electronic environment around the carbonyl group.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of diastereomeric alcohols. openochem.orgresearchgate.net The chemical shifts of protons and carbons, particularly those near the chiral centers, can be distinct for different diastereomers. openochem.org For instance, the protons on the carbon bearing the hydroxyl group (C4-H) and the methyl groups would be expected to have different chemical shifts and coupling constants in the various diastereomers of this compound. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlation between protons, helping to elucidate the relative stereochemistry of the molecule. nih.gov

Research Gaps and Future Directions in 2,3 Dimethylnonan 4 Ol Studies

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of this compound involves reactions that selectively target the correct functional groups and positions on the molecule.

Grignard Addition and Organometallic Approaches

Grignard reactions are a classic method for forming carbon-carbon bonds and synthesizing alcohols. youtube.commasterorganicchemistry.com In the context of this compound, a Grignard reagent, such as a pentylmagnesium halide, can be added to the carbonyl group of 2,3-dimethylbutanal. ukdiss.com This reaction, in two steps, first involves the formation of an organometallic halide which then adds to the carbonyl part of another molecule. ukdiss.com The carbon atom in the Grignard reagent, bonded to the metal, acts as a nucleophile, attacking the electrophilic carbonyl carbon. mt.com A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. pressbooks.pub

Organometallic reagents, in general, are widely used in synthesis due to their ability to drive specific bonding. mt.com The reactivity of these compounds is related to the ionic character of the carbon-metal bond. msu.edu Organolithium reagents, for example, are highly reactive and can be used in a similar fashion to Grignard reagents for the synthesis of alcohols. msu.eduresearchgate.net

A study on the synthesis of 4,5-dimethylnonane (B94112) utilized the Grignard addition of 2-bromopentane (B28208) to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. ukdiss.com While this produces a different isomer, the principle of using a Grignard reagent to form a specific carbon skeleton and alcohol functional group is directly applicable. However, side reactions such as enolization and reduction can occur, particularly with sterically hindered reagents. ukdiss.com

Carbonyl Reduction Strategies

The reduction of a suitable ketone, 2,3-dimethylnonan-4-one (B13999553), is a direct route to this compound. nih.gov This transformation can be achieved using various reducing agents. Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. pressbooks.pub

LiAlH₄ is a powerful reducing agent capable of reducing ketones to secondary alcohols. pressbooks.pub Due to its high reactivity, it requires anhydrous conditions, typically in a solvent like diethyl ether, followed by an acidic workup. pressbooks.pub Sodium borohydride is a milder reducing agent and can be used in protic solvents like ethanol (B145695) or methanol (B129727) to achieve the same transformation. pressbooks.pub The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. pressbooks.pub

Catalytic hydrogenation is another method for carbonyl reduction. masterorganicchemistry.com This typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). masterorganicchemistry.com While effective for reducing alkenes, higher temperatures and pressures may be required for the reduction of ketones to alcohols. masterorganicchemistry.com

Other specialized reduction methods exist, including transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) in the presence of a catalyst. organic-chemistry.org

Olefin Hydration Methodologies

The hydration of an alkene, specifically 2,3-dimethylnon-3-ene or 2,3-dimethylnon-4-ene, can yield this compound. This reaction involves the addition of water across the double bond. The regioselectivity of this addition is crucial to obtaining the desired alcohol isomer.

Acid-catalyzed hydration, using an acid such as sulfuric acid, typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. For 2,3-dimethylnon-3-ene, this would lead to the formation of 2,3-dimethylnonan-3-ol, not the desired product.

Oxymercuration-demercuration is a two-step method that also follows Markovnikov's rule but avoids carbocation rearrangements. It involves the reaction of the alkene with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran, followed by reduction with sodium borohydride.

Hydroboration-oxidation, on the other hand, provides a route to anti-Markovnikov products. The reaction of the alkene with borane (B79455) (BH₃) or a borane complex, followed by oxidation with hydrogen peroxide and sodium hydroxide, results in the addition of the hydroxyl group to the less substituted carbon. For an alkene like 2,3-dimethylnon-4-ene, this could potentially lead to this compound. The stereochemistry of this addition is syn, meaning the hydrogen and hydroxyl group add to the same face of the double bond.

Diastereoselective Synthesis of this compound

Creating the correct three-dimensional arrangement of atoms, or stereochemistry, is a key challenge in the synthesis of complex molecules like this compound, which has multiple stereocenters. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing stereocenters in the starting material influence the stereochemical outcome of the reaction. escholarship.org This is often achieved through steric hindrance or chelation control.

For instance, in the addition of a nucleophile to a chiral aldehyde or ketone, the incoming group will preferentially attack from the less sterically hindered face, as predicted by models like Cram's rule or the Felkin-Anh model. Research has shown that the diastereoselective addition of methylmetal reagents to 2-methylaldehydes can achieve high diastereomeric ratios. diva-portal.org In one study, the addition of dimethylzinc (B1204448) to 2-methyl-3-(phenylsulfanyl)propanal in the presence of titanium tetrachloride resulted in a 95:5 anti-Cram/Cram ratio. diva-portal.org

Chelation control can be employed when a chelating group is present near the reaction center. A metal ion can coordinate to both the chelating group and the carbonyl oxygen, creating a rigid cyclic intermediate that directs the nucleophilic attack from a specific face. For example, diastereoselective additions of alkyllithium reagents to aldehyde hydrazones have been used to synthesize dipeptide isosteres with high diastereoselectivity, driven by chelation. researchgate.net

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection utilizes a chiral reagent or catalyst to induce stereoselectivity, regardless of the chirality of the substrate. This approach often involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction. rsc.org After the reaction, the auxiliary is removed.

The Evans oxazolidinone auxiliaries are a well-known example. rsc.org By attaching this auxiliary to a carboxylic acid derivative, subsequent reactions such as aldol (B89426) additions can proceed with high diastereoselectivity. nih.gov The "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidin-2-ones, were developed to offer even greater diastereofacial selectivity. rsc.org

Asymmetric hydrogenation of a prochiral ketone using a chiral catalyst is another powerful method. For example, ruthenium complexes with chiral ligands like BINAP can catalyze the hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. organic-chemistry.org Similarly, chiral iridium catalysts have been used for the asymmetric hydrogenation of alkynyl ketones to propargylic alcohols. organic-chemistry.org

The choice of organometallic reagent and reaction conditions can also significantly influence diastereoselectivity. Studies on the addition of methylmetal derivatives to 2-methylaldehydes have explored various reagents and solvents to optimize the diastereomeric ratio of the resulting alcohol. diva-portal.org

Enantioselective Synthesis of Chiral this compound

The presence of three chiral centers in this compound means that eight possible stereoisomers exist. The ability to selectively synthesize a single, desired isomer is a hallmark of modern organic chemistry. Enantioselective synthesis, or asymmetric synthesis, achieves this by using a chiral influence to favor the formation of one enantiomer or diastereomer over the others. wikipedia.org Key approaches to achieve this for chiral alcohols include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity, utilizing substoichiometric amounts of a chiral catalyst. wikipedia.orgresearchgate.net These catalysts, typically composed of a metal center and a chiral ligand, create a chiral environment that directs the stereochemical outcome of the reaction.

A primary route to this compound via this method would involve the asymmetric reduction of the corresponding prochiral ketone, 2,3-dimethylnonan-4-one. Methodologies applicable to this transformation include:

Asymmetric Transfer Hydrogenation (ATH): This method uses a stable hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst (e.g., Ruthenium, Rhodium, or Iridium complexes with chiral diamine or amino alcohol ligands). The catalyst facilitates the stereoselective transfer of hydrogen to the ketone, yielding the alcohol with high enantiomeric excess (ee).

Asymmetric Hydrogenation: This involves the direct use of hydrogen gas with a chiral catalyst, often based on rhodium or ruthenium, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This is a highly atom-economical method.

Lewis Acid Catalysis: Chiral Lewis acids can activate the ketone towards nucleophilic attack. For instance, the diastereoselective reduction of ketones can be achieved using achiral reducing agents like sodium borohydride in the presence of Lewis acids that coordinate to the carbonyl oxygen, influencing the trajectory of hydride attack. redalyc.org

Heterogeneous Catalysis: An emerging area involves the use of solid-supported catalysts for easier separation and recycling. A notable example is the Meerwein-Ponndorf-Verley (MPV) reduction catalyzed by metal-organic frameworks (MOFs). A zirconium-containing MOF, MOF-808, has been shown to be a highly effective and diastereoselective catalyst for the reduction of ketosteroids to hydroxysteroids. This technology, which operates through a heterogeneous MPV mechanism with an alcohol like isopropanol serving as the hydrogen source, could be applied to the stereoselective reduction of 2,3-dimethylnonan-4-one, offering high chemo-, regio-, and stereoselectivity in a single step.

Another catalytic strategy involves building the carbon skeleton asymmetrically. For example, a diastereoselective addition of an organometallic reagent (e.g., an ethyl Grignard or ethyllithium) to a chiral 2-methylheptanal (B49883) could establish the stereocenters at C3 and C4. The choice of a chiral ligand or catalyst can control the facial selectivity of this addition. diva-portal.orgdiva-portal.org

Chiral Auxiliary Strategies for Enantiocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and well-established method for achieving high levels of stereocontrol. blogspot.comrsc.org

For the synthesis of this compound, a strategy could involve the asymmetric alkylation of a carboxylic acid derivative, such as propionic acid, attached to a chiral auxiliary.

Evans Oxazolidinone Auxiliaries: These are among the most successful and widely used auxiliaries. blogspot.comresearchgate.net A propionyl group attached to an Evans oxazolidinone can be deprotonated to form a stereodefined Z-enolate. This enolate then reacts with an electrophile, such as 1-iodohexane, from the face opposite the auxiliary's bulky substituent, leading to a new stereocenter with high diastereoselectivity. A second alkylation with methyl iodide would install the final methyl group. Subsequent cleavage of the auxiliary would release the chiral carboxylic acid, which can then be reduced to the target alcohol, this compound.

Pseudoephedrine and Pseudoephenamine Auxiliaries: Amides derived from pseudoephedrine or its analogue pseudoephenamine are also powerful tools for asymmetric alkylation. harvard.edu They offer high diastereoselectivity, and the products are often crystalline, which facilitates purification. harvard.edu A similar sequence of sequential alkylations followed by auxiliary removal would provide access to enantiomerically enriched this compound.

The primary advantage of auxiliary-based methods is their predictability and high diastereoselectivity. However, they are not atom-economical as they require stoichiometric amounts of the chiral auxiliary and involve additional steps for attachment and removal. researchgate.net

Biocatalytic Approaches to this compound

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer exceptional selectivity (chemo-, regio-, and stereo-) under mild reaction conditions (room temperature and neutral pH), making them an attractive "green" alternative to traditional chemical methods. researchgate.net

Key biocatalytic strategies for producing chiral this compound include:

Ketoreductase (KRED) Mediated Reduction: A wide variety of ketoreductases, often sourced from microorganisms like yeast or bacteria, can reduce the ketone 2,3-dimethylnonan-4-one to the corresponding alcohol with very high enantioselectivity. These enzymes often follow Prelog's rule for stereoselectivity, but anti-Prelog reductases are also available, providing access to both enantiomers of the alcohol from the same ketone substrate. Chemoenzymatic syntheses of pheromones like sitophilate (B47016) have successfully employed fungal reductions or isolated KREDs as the key chirality-inducing step. researchgate.net

Lipase-Catalyzed Kinetic Resolution: If a racemic mixture of this compound is synthesized, a lipase (B570770) can be used to perform a kinetic resolution. Lipases stereoselectively acylate one enantiomer of the alcohol at a much faster rate than the other. For example, using an acyl donor like vinyl acetate, one enantiomer would be converted to its acetate ester while the other remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be easily separated. This method is widely used, and lipases like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) are commercially available and robust. researchgate.net This approach can also be used in reverse (hydrolysis of a racemic ester).

The high selectivity and environmentally benign nature of biocatalysis make it a powerful tool, particularly as the range of commercially available enzymes continues to grow. researchgate.netuoc.gr

Novel Synthetic Route Development and Process Intensification Studies

Process intensification refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. dtu.dk In the context of fine chemical and pheromone synthesis, this often involves moving from traditional batch reactors to continuous flow systems. frontiersin.org

Potential process intensification strategies for the synthesis of this compound include:

Continuous Flow Synthesis: Performing reactions in microreactors or other flow systems offers superior control over reaction parameters like temperature and mixing, leading to higher yields, selectivity, and safety. A multi-step synthesis, such as an auxiliary-based alkylation and subsequent reduction, could be telescoped into a continuous sequence, minimizing manual handling and purification steps.

Alternative Energy Sources: Microwaves and ultrasound can be used to dramatically accelerate reaction rates. frontiersin.org For instance, a lipase-mediated transesterification for kinetic resolution can be performed under microwave irradiation in solvent-free conditions, significantly reducing reaction times. researchgate.net

Immobilized Catalysts and Enzymes: The use of heterogeneous catalysts, such as the Zr-MOF mentioned earlier , or immobilized enzymes (like Novozym 435) is a key intensification strategy. Immobilization allows for easy separation of the catalyst from the product stream and continuous reuse, lowering costs and waste. This is particularly valuable in flow chemistry setups.

Sustainable Intensification: There is a strong industrial push to make the production of active ingredients like pheromones more sustainable. This involves using renewable feedstocks, greener solvents, and highly efficient catalytic processes to minimize the environmental footprint. agrospectrumindia.com The combination of biocatalysis with flow chemistry represents a state-of-the-art approach to sustainable intensification.

Comparative Analysis of Synthetic Strategies for Stereoisomeric Purity

The choice of synthetic strategy depends on various factors, including the desired level of stereopurity, cost, scalability, and environmental considerations. Each of the discussed methodologies has distinct advantages and disadvantages.

| Strategy | Pros | Cons | Stereoselectivity (Typical) | Scalability |

| Asymmetric Catalysis | High atom economy; Low catalyst loading; Catalytic and recyclable. | Catalyst can be expensive (precious metals); Ligand synthesis can be complex; Optimization may be required. | High (often >95% ee) | Good to Excellent |

| Chiral Auxiliaries | Reliable and predictable stereocontrol; Well-established procedures; High diastereoselectivity. | Stoichiometric use of auxiliary (poor atom economy); Requires extra steps for attachment/removal. | Very High (often >98% de) | Moderate to Good |

| Biocatalysis | Extremely high stereoselectivity; Mild and safe reaction conditions; Environmentally friendly ("green"). | Substrate scope can be limited; Enzymes can be sensitive to conditions; May require cofactor regeneration. | Excellent (>99% ee often achievable) | Moderate (can be excellent with optimized processes) |

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

The presence of two chiral centers at positions 2 and 3, and a hydroxyl-bearing carbon at position 4, gives rise to multiple stereoisomers of this compound. The determination of the specific spatial arrangement of these isomers necessitates the use of sophisticated spectroscopic methods.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the relative stereochemistry of organic molecules. By analyzing the coupling constants (J-values) and through-space interactions (Nuclear Overhauser Effect, NOE), the spatial relationships between protons can be determined.

While specific NMR studies on this compound are not extensively reported in publicly available literature, the principles of NMR-based stereochemical assignment can be applied. For instance, in related polypropionate structures, which share similar chiral motifs, techniques like 1H-1H COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental. A COSY spectrum would reveal the scalar coupling network, confirming the connectivity of the carbon backbone. More importantly, NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide information on the proximity of non-bonded protons. For example, a strong NOE between the proton at C4 and the methyl protons at C2 or C3 would suggest a syn relative stereochemistry, whereas the absence of such an interaction would imply an anti relationship.

The analysis of 13C NMR chemical shifts, often aided by computational predictions, can also provide clues about the stereochemistry. The diastereomeric relationship between different stereoisomers results in distinct 13C chemical shifts for the carbon atoms, particularly those near the chiral centers.

Table 1: Predicted NMR Data for Stereochemical Analysis of this compound This table is a hypothetical representation of data that would be obtained from NMR analysis and is for illustrative purposes.

| Technique | Observed Interaction | Inferred Stereochemistry |

|---|---|---|

| NOESY/ROESY | NOE between H4 and C2-Methyl protons | syn relationship between the C4-hydroxyl and C2-methyl group |

| NOESY/ROESY | NOE between H3 and H5 protons | Indicates specific rotational conformer preference |

| J-Coupling Analysis | 3JH3-H4 coupling constant | Provides information on the dihedral angle and relative orientation of substituents on C3 and C4 |

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of enantiomers. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule.

The absolute configuration of this compound's enantiomers can be established by comparing experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations. The sign and intensity of the Cotton effects in the spectra are characteristic of a specific enantiomer. For chromophores like the hydroxyl group in this compound, the electronic transitions are typically in the far-UV region. However, derivatization of the alcohol with a chromophoric group can shift the absorption to a more accessible wavelength range, facilitating the analysis.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. anr.fr VCD is exceptionally sensitive to both the absolute configuration and the conformational landscape of chiral molecules in solution. anr.frru.nl

For this compound, a VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific enantiomeric form and populated conformers. By comparing the experimental VCD spectrum with spectra calculated for different possible stereoisomers and their low-energy conformers, a definitive assignment of the absolute configuration can be achieved. ru.nlrsc.org This combined experimental and computational approach provides a high level of confidence in the structural elucidation. ru.nlnih.gov The sensitivity of VCD to subtle changes in molecular geometry makes it a valuable tool for studying the conformational preferences of flexible molecules like this compound. anr.fr

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org From this pattern, a detailed map of electron density and, consequently, the precise positions of all atoms in the crystal lattice can be generated. wikipedia.org

Conformational Landscape Analysis via Spectroscopic and Computational Methods

Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to perform a systematic search for low-energy conformers. These calculations predict the relative stabilities and geometries of the various possible spatial arrangements of the molecule.

The results of these computational studies are then correlated with experimental spectroscopic data. For instance, the observed J-couplings in NMR spectra or the band shapes in VCD spectra are an average of the contributions from all significantly populated conformers. ru.nl By comparing the experimental data with the calculated properties for each conformer, weighted by their predicted populations, a refined model of the conformational equilibrium can be developed. This integrated approach provides a detailed picture of the dynamic behavior of this compound in solution.

Chromatographic Methods for Enantiomeric and Diastereomeric Excess Determination

In instances where this compound is synthesized as a mixture of stereoisomers, it is essential to determine the relative proportions of each. Chromatographic techniques are the primary methods for separating and quantifying enantiomers and diastereomers. aocs.org

Diastereomers possess different physical properties and can often be separated by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. aocs.org

The separation of enantiomers, however, requires a chiral environment. This is typically achieved using chiral stationary phases (CSPs) in either GC or HPLC. mdpi.comwaters.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. lcms.cz The enantiomeric excess (e.e.) can then be calculated from the relative peak areas in the chromatogram.

Another approach for separating enantiomers is to derivatize the alcohol with a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomeric derivatives can then be separated by chromatography on a standard achiral column. libretexts.org Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual enantiomers.

Table 2: Chromatographic Methods for Stereoisomer Analysis of this compound This table provides a general overview of applicable chromatographic techniques.

| Technique | Stationary Phase | Principle | Application |

|---|---|---|---|

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) | Differential interaction of enantiomers with the CSP. | Determination of enantiomeric excess. |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction of enantiomers with the CSP. | Preparative or analytical separation of enantiomers. |

| HPLC/GC of Diastereomeric Derivatives | Achiral Stationary Phase | Separation of diastereomers based on different physical properties. libretexts.org | Indirect method for enantiomer resolution and quantification. libretexts.org |

Transformations Involving the Hydroxyl Functionality of this compound

The hydroxyl (-OH) group is the primary site of reactivity in this compound, participating in a variety of reactions such as oxidation, reduction, esterification, etherification, and dehydration.

The stereoselective synthesis of specific isomers of this compound and related chiral aliphatic alcohols is a significant area of research. These methods often involve the stereoselective reduction of a corresponding ketone or the enantioselective addition of organometallic reagents to an aldehyde. mdpi.comacs.org

For instance, the synthesis of serricornin (B20688), a sex pheromone with a structure related to this compound, involves a stereoselective reduction of a ketone as a key step. nih.gov Specifically, the synthesis of (4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one is achieved through a multi-step process that includes a stereoselective reduction using lithium tri-sec-butylborohydride (Li(s)Bu₃BH). nih.gov

Methodologies for the enantioselective synthesis of aliphatic alcohols often rely on the catalytic asymmetric addition of alkyl organometallic reagents to aldehydes. mdpi.com While direct stereoselective oxidation or reduction studies on this compound are not extensively detailed in the provided results, the principles can be inferred from similar compounds. The oxidation of a secondary alcohol like this compound would yield the corresponding ketone, 2,3-dimethylnonan-4-one. The reverse reaction, a reduction, would regenerate the alcohol. The stereochemical outcome of these reactions is highly dependent on the reagents and catalysts used.

Esterification and etherification reactions involve the conversion of the hydroxyl group of this compound into an ester or an ether, respectively. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for creating derivatives with different physical and chemical properties.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. For example, acetylation of a similar alcohol, (±)-(Z)-1-(furan-3-yl)-4,8-dimethylnona-3,7-dien-2-ol, is achieved using acetic anhydride (B1165640) in pyridine (B92270). beilstein-journals.org This type of reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks the carbonyl carbon of the acylating agent.

Etherification: The formation of ethers from this compound can be achieved under various conditions. For instance, a general process for preparing 2,4-dinitrophenyl ethers involves the reaction of an alcohol with 2,4-dinitrochlorobenzene in the presence of a base. google.com Another common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The mechanism is a classic Sₙ2 reaction.

The table below summarizes typical conditions for these transformations, though specific application to this compound may require optimization.

| Transformation | Reagents | Catalyst/Solvent | Product Type |

| Esterification | Carboxylic Acid, Acyl Halide, or Anhydride | Acid Catalyst (e.g., H₂SO₄), Pyridine | Ester |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) / Aprotic Solvent | Ether |

The dehydration of this compound involves the elimination of a water molecule to form one or more isomeric alkenes. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org

The mechanism of dehydration for a secondary alcohol like this compound generally proceeds through an E1 (elimination, unimolecular) pathway. libretexts.org The key steps are:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Departure of the water molecule to form a secondary carbocation intermediate at the C4 position.

A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Due to the structure of this compound, the removal of a proton can occur from either C3 or C5, potentially leading to a mixture of alkene isomers. The major product is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant one.

A study on the dehydration of the related tertiary alcohol, 4,5-dimethylnonan-4-ol, utilized phosphorus oxychloride (POCl₃) in pyridine to produce isomers of 4,5-dimethylnon-4-ene. ukdiss.com This method is also applicable to secondary alcohols and often proceeds via an E2 mechanism.

Possible alkene products from the dehydration of this compound include:

2,3-Dimethylnon-3-ene

2,3-Dimethylnon-4-ene

The exact ratio of these products would depend on the reaction conditions and the relative stability of the transition states leading to each alkene.

Reactions at Alkyl Chains and Adjacent Stereocenters

Reactions involving the alkyl portions of this compound are less common than those at the hydroxyl group, as C-C and C-H single bonds are generally unreactive. However, under specific conditions, such as free-radical halogenation, reactions can occur. pitt.edu Such reactions are typically not selective and would lead to a complex mixture of halogenated products.

More targeted reactions can be performed on derivatives of this compound. For instance, if the alcohol is first converted to an alkene through dehydration, the double bond can then undergo a variety of addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) to modify the alkyl chain in a controlled manner. ukdiss.com

Mechanistic Investigations of Key Transformations of this compound

The mechanisms of the fundamental transformations of this compound, such as dehydration and etherification, are well-established in organic chemistry. google.comlibretexts.orguomustansiriyah.edu.iq

Dehydration Mechanism (E1): As detailed in section 4.1.3, the acid-catalyzed dehydration of this secondary alcohol is expected to proceed through a carbocation intermediate. libretexts.org The rate-determining step is the formation of this carbocation. Rearrangements of the carbocation are possible, which could lead to a more complex mixture of alkene products than initially predicted.

Etherification Mechanism (Sₙ2): In the Williamson ether synthesis, the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of this reaction is sensitive to steric hindrance. For a secondary alcohol like this compound, the reaction would be slower than for a primary alcohol.

Radical Reactions: In the presence of radical initiators, alkanes can undergo autoxidation with oxygen to form hydroperoxides. pitt.edu This suggests that under certain conditions (e.g., prolonged exposure to air and light), the alkyl chains of this compound could be susceptible to slow oxidation.

Synthesis of Advanced Derivatives for Further Research Applications

The synthesis of derivatives of this compound is crucial for creating molecules with specific biological activities or for use as intermediates in the synthesis of more complex targets. For example, derivatives of similar structures, like 4-bromo-2,3-dimethylanisole, are used as key intermediates in the development of arylsulfonamide derivatives with potent glucocorticoid receptor agonist activity. lookchem.com

A synthetic route starting from D-glucose has been used to prepare (5S,6S)-6-amino-2,8-dimethylnonan-5-ol, an amino alcohol derivative. semanticscholar.org This multi-step synthesis involves the creation of various intermediates, including azides and protected alcohols, demonstrating how a foundational structure can be elaborated into a more complex, functionalized molecule for pharmacological research. semanticscholar.org

The table below provides examples of advanced derivatives that could be synthesized from this compound or related starting materials, along with their potential research applications.

| Derivative Class | Example | Potential Research Application |

| Amino Alcohols | 6-Amino-2,8-dimethylnonan-5-ol | B-secretase inhibitors for Alzheimer's disease research semanticscholar.org |

| Aryl Ethers | 2,4-Dinitrophenyl ether of this compound | Intermediates in organic synthesis google.com |

| Complex Alkanes | 4,5-Dimethylnonane | Target molecule in multi-step synthesis research ukdiss.com |

| Pheromone Analogs | Serricornin ((4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one) | Pest management, study of insect chemical ecology nih.gov |

Theoretical and Computational Chemistry Studies of 2,3 Dimethylnonan 4 Ol

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry, and understanding the distribution of its electrons. unipd.it Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, providing detailed information about molecular structure and electronic properties. researchgate.net

The geometry optimization process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy on the potential energy surface. unipd.it For 2,3-dimethylnonan-4-ol, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Once the optimized geometry is found, various electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the distribution of atomic charges. These parameters are crucial for predicting the molecule's reactivity, polarity, and interaction with other molecules. uomustansiriyah.edu.iq

Table 1: Calculated Electronic Properties for this compound (Note: The following data is representative of typical outputs from quantum chemical calculations, as specific literature values for this compound are not available.)

| Property | Calculation Method | Predicted Value | Unit |

| Total Energy | DFT (B3LYP/6-31G) | -589.12345 | Hartrees |

| HOMO Energy | DFT (B3LYP/6-31G) | -0.245 | Hartrees |

| LUMO Energy | DFT (B3LYP/6-31G) | 0.089 | Hartrees |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 0.334 | Hartrees |

| Dipole Moment | DFT (B3LYP/6-31G) | 1.65 | Debye |

| Mulliken Atomic Charge (O) | DFT (B3LYP/6-31G) | -0.72 | e |

| Mulliken Atomic Charge (H of OH) | DFT (B3LYP/6-31G*) | +0.45 | e |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. uomustansiriyah.edu.iq

A common strategy involves a two-step approach. unipd.it First, molecular mechanics (MM), a computationally less expensive method, is used to rapidly screen thousands of possible conformations. unipd.it MM force fields, such as MMFF or AMBER, model the molecule as a collection of atoms connected by springs, allowing for efficient exploration of the conformational space. The lowest energy conformers identified by MM are then subjected to more accurate, but computationally intensive, quantum chemical calculations (like DFT) for re-optimization and final energy evaluation. unipd.it This combined approach balances computational cost with accuracy. unipd.it

The results of a conformational analysis are typically visualized on a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. This allows for the identification of local energy minima (stable conformers) and the transition states that connect them.

Prediction of Spectroscopic Parameters (NMR, IR, CD) via Computational Models

Computational models are widely used to predict spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors of atoms like ¹H and ¹³C. researchgate.net These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The agreement between predicted and experimental NMR spectra can help confirm a proposed structure or assign specific signals to particular atoms in the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations produce a theoretical infrared (IR) spectrum, showing characteristic peaks for functional groups, such as the O-H stretch of the alcohol group and the C-H stretches of the alkyl chains in this compound.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, which has multiple stereocenters, CD spectroscopy is a valuable technique. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum by computing the rotational strengths of electronic transitions. Comparing the predicted spectrum with the experimental one can help determine the absolute configuration of the molecule.

Table 2: Representative Predicted Spectroscopic Data for a Stereoisomer of this compound (Note: This table illustrates typical data obtained from computational spectroscopy. Specific experimental or calculated data for this compound is not broadly published.)

| Parameter | Calculation Method | Predicted Value |

| ¹³C Chemical Shift (C4-OH) | GIAO-DFT | 75.8 ppm |

| ¹H Chemical Shift (H on C4) | GIAO-DFT | 3.65 ppm |

| IR Frequency (O-H stretch) | DFT (B3LYP/6-31G) | 3650 cm⁻¹ (unscaled) |

| IR Frequency (C-H stretch) | DFT (B3LYP/6-31G) | 2960-2850 cm⁻¹ (unscaled) |

| Major CD Transition | TD-DFT | 215 nm (Positive Cotton Effect) |

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, including those involving alcohols like this compound (e.g., dehydration, oxidation). researchgate.net These studies focus on mapping the potential energy surface that connects reactants to products. arkat-usa.org

A key aspect is locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.netarkat-usa.org The TS represents the energy barrier that must be overcome for the reaction to occur. elifesciences.org Various algorithms exist to search for TS structures, which are characterized as first-order saddle points on the potential energy surface. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, real-world chemistry happens in solution. dtu.dk Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com MD simulations can explicitly model the interactions between a solute, like this compound, and a large number of solvent molecules (e.g., water, ethanol). nih.govbham.ac.uk

In an MD simulation, forces between molecules are typically calculated using a molecular mechanics force field. dtu.dk The simulation tracks the trajectory of each atom, providing a dynamic picture of how the solute interacts with its environment. dovepress.com

Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from a specific atom or group on the solute. nih.gov For this compound in water, an RDF for the hydroxyl group would reveal the structure of hydrogen bonds with surrounding water molecules. nih.gov

Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to the solvent, providing insight into how its conformation affects its exposure to the environment. dovepress.com

These simulations are crucial for understanding solubility, conformational stability in different media, and the role of intermolecular forces like hydrogen bonding and van der Waals interactions in the condensed phase. nih.gov

Applications of 2,3 Dimethylnonan 4 Ol As a Chiral Building Block and Precursor in Advanced Organic Synthesis

Utilization in the Total Synthesis of Complex Natural Products

The enantioselective synthesis of natural products is a cornerstone of organic chemistry, often requiring access to a diverse pool of chiral starting materials. nih.govdiva-portal.org Chiral alcohols, in particular, serve as versatile intermediates due to the hydroxyl group's ability to be transformed into a wide array of other functional groups. While direct applications of 2,3-dimethylnonan-4-ol in completed total syntheses are not yet widely documented in publicly available literature, its structure is highly relevant to the synthesis of certain classes of natural products, most notably insect pheromones.

Many insect pheromones are long-chain, poly-methylated alcohols, ketones, or esters. A prominent example is serricornin (B20688), the sex pheromone of the cigarette beetle (Lasioderma serricorne), which has the chemical structure (4S,6S,7S)-4,6-dimethyl-7-hydroxy-nonan-3-one. pherobase.comresearchgate.netgoogle.com The synthesis of serricornin and its various stereoisomers has been a significant focus of research, often employing chiral building blocks to install the required stereocenters. pherobase.comresearchgate.netusask.ca

This compound shares a similar carbon backbone and stereochemical complexity with key fragments of pheromones like serricornin. Its defined stereochemistry at the C2, C3, and C4 positions would make it an invaluable precursor for the stereocontrolled synthesis of such targets. By utilizing a pre-existing chiral scaffold like this compound, chemists can significantly shorten synthetic routes and avoid challenging stereoselective reactions. The hydroxyl group at C4 can be oxidized to a ketone or used as a handle to introduce other functionalities, while the rest of the molecule provides a ready-made stereochemically defined fragment.

One documented synthetic route to this compound involves the reaction of 2-methyl-but-2-ene with hex-1-yne, followed by a multistep reaction sequence. lookchem.com This provides a potential pathway to access this chiral building block for use in natural product synthesis.

Table 1: Synthetic Route for this compound

| Reactants | Product | Literature Reference |

| 2-methyl-but-2-ene, hex-1-yne | 2,3-dimethyl-nonan-4-ol | DOI:10.1055/s-1974-23307 lookchem.com |

The availability of such synthetic routes is crucial for the broader adoption of this compound as a chiral building block in the synthesis of complex natural products.

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, and the development of new chiral auxiliaries and ligands is a continuous effort. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. york.ac.uk Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.

While there is no specific documentation of this compound being used as a chiral auxiliary or ligand precursor, its molecular structure suggests a strong potential for such applications. The key features that make a molecule suitable for these roles are the presence of one or more stereocenters and a functional group that can be used to attach the molecule to the substrate or metal center. This compound possesses three stereocenters (C2, C3, and C4) and a hydroxyl group.

As a Potential Chiral Auxiliary: The hydroxyl group of this compound could be esterified with an achiral carboxylic acid or other acyl derivative. The resulting chiral ester could then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions, where the stereochemistry of the this compound backbone would control the formation of new stereocenters in the attached acyl group. After the desired transformation, the auxiliary could be cleaved by hydrolysis to yield the enantiomerically enriched product and recover the chiral alcohol.

As a Potential Ligand Precursor: The hydroxyl group of this compound provides a handle for derivatization into various ligating moieties. For instance, it could be converted into a phosphine, amine, or ether, which are common coordinating groups in metal catalysts. The chirality of the this compound backbone would then be in proximity to the metal center, influencing the stereochemical outcome of catalytic reactions such as hydrogenation, hydrosilylation, or cross-coupling reactions. The long nonyl chain could also impart specific solubility properties to the resulting catalyst complex.

Development of Novel Methodologies Employing this compound Scaffolds

The unique structural motif of this compound can serve as a platform for the development of new synthetic methodologies. The presence of vicinal methyl groups and a hydroxyl group offers opportunities for stereoselective transformations. For example, methods could be developed for the diastereoselective functionalization of the carbon backbone directed by the existing stereocenters.

The synthesis of this compound itself presents a methodological challenge. The reported synthesis from 2-methyl-but-2-ene and hex-1-yne provides one approach, but the development of more efficient and highly stereoselective routes to access different stereoisomers of this alcohol would be a valuable methodological advancement. lookchem.com This could involve, for example, asymmetric aldol reactions, Sharpless asymmetric epoxidation followed by regioselective ring-opening, or substrate-controlled additions to chiral precursors.

Furthermore, the this compound scaffold could be used to explore new types of rearrangements or fragmentation reactions, where the stereochemistry of the starting material would dictate the stereochemical outcome of the product. The development of such methodologies would not only provide access to new molecules but also deepen the understanding of stereochemical control in organic reactions.

Synthesis of Analogs with Modified Stereoelectronic Properties

The synthesis of analogs of a lead compound is a common strategy in medicinal chemistry and materials science to optimize its properties. For a chiral building block like this compound, the synthesis of analogs with modified stereoelectronic properties could expand its utility.

Modification of the Alkyl Chain: The nonyl chain of this compound can be readily modified. Shorter or longer alkyl chains could be introduced by starting from different alkynes in the synthesis. lookchem.com The introduction of unsaturation or other functional groups within the chain could also be envisioned. These modifications would alter the lipophilicity and steric bulk of the molecule, which could be important for its application as a chiral auxiliary or in the synthesis of pheromone analogs with potentially enhanced or altered biological activity.

Modification of the Stereogenic Centers: The stereochemistry at C2, C3, and C4 is a key feature of the molecule. The synthesis of different diastereomers of this compound would provide a set of building blocks with different three-dimensional shapes. This would be particularly valuable for investigating the structure-activity relationships of pheromones or for tuning the selectivity of a chiral auxiliary.

Modification of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups to alter the electronic properties of the molecule. For example, replacing the hydroxyl group with an amino group would yield the corresponding amino alcohol, which could have different coordinating properties as a ligand or different biological activity. Etherification or fluorination of the hydroxyl group would also lead to analogs with distinct electronic and steric profiles.

The systematic synthesis and evaluation of such analogs would provide a deeper understanding of how the stereoelectronic properties of this chiral scaffold influence its behavior in various applications, from asymmetric synthesis to chemical biology.

Emerging Research Avenues and Future Perspectives for 2,3 Dimethylnonan 4 Ol

Integration in Supramolecular Chemistry Research

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a fertile ground for investigating 2,3-Dimethylnonan-4-ol. The self-assembly of molecules into larger, ordered structures is a cornerstone of this field, and the amphiphilic nature of this compound makes it a candidate for forming such assemblies.

Research in the broader field of long-chain alcohols has demonstrated their ability to form organized structures like micelles and vesicles in aqueous solutions. These structures often arise from the hydrophobic interactions of the alkyl chains and the hydrogen-bonding capabilities of the alcohol groups. In the case of this compound, the branched nature of its alkyl chain could lead to unique packing arrangements and aggregate morphologies compared to linear alcohols.

Future research could focus on:

Host-Guest Chemistry: Investigating the ability of self-assembled structures of this compound to encapsulate guest molecules. The chiral environment within these assemblies could lead to enantioselective recognition and binding.

Organogels: Exploring the potential of this compound and its derivatives to act as low molecular weight gelators for various organic solvents. The formation of supramolecular gels is driven by non-covalent interactions, and the specific stereochemistry of this compound could influence the gel properties. nih.gov

Lipid Bilayer Mimics: Studying the interaction of this compound with lipid membranes. Its structure may allow it to intercalate into lipid bilayers, potentially altering membrane fluidity and other properties. This has implications for understanding biological processes and for the development of drug delivery systems.

Potential in Materials Science at the Molecular Level (e.g., self-assembly studies)

At the intersection of chemistry and materials science, the self-assembly of molecules into well-defined nanostructures is a powerful tool for creating new materials with tailored properties. The ability of functionalized alkanes to form ordered monolayers on surfaces is a well-established phenomenon. rug.nlchinesechemsoc.orgresearchgate.net

For this compound, its hydroxyl group provides a handle for surface attachment, while the long, branched alkyl chain can drive self-assembly through van der Waals interactions. Research in this area could explore:

Self-Assembled Monolayers (SAMs): The formation of SAMs of this compound on various substrates, such as silicon, gold, or graphite. The chirality of the molecule could lead to the formation of chiral surfaces with potential applications in enantioselective catalysis or separation.

Nanopatterning: Utilizing the self-assembly of this compound as a template for creating nanopatterned surfaces. The dimensions and arrangement of the self-assembled structures could be controlled by modifying the molecular structure or the assembly conditions. kuleuven.be

Liquid Crystals: Investigating the potential for derivatives of this compound to exhibit liquid crystalline phases. The combination of a rigid core (which could be introduced through derivatization) and a flexible alkyl chain is a common motif in liquid crystal design.

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. The synthesis of alcohols, particularly tertiary and sterically hindered secondary alcohols like this compound, is an active area of green chemistry research.

Recent advancements have focused on developing more sustainable synthetic routes, including:

Catalytic Processes: The use of transition metal catalysts for the synthesis of higher alcohols from more readily available starting materials is a key area of research. rsc.org These methods often offer higher atom economy and milder reaction conditions compared to traditional stoichiometric reagents.

Visible-Light-Mediated Synthesis: Photocatalysis using visible light is an emerging green technology for organic synthesis. rsc.orgrsc.orgresearchgate.net This approach can enable the formation of C-C bonds under mild conditions, often in environmentally benign solvents like water, to produce complex alcohols. rsc.orgrsc.org

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral alcohols is a powerful green chemistry tool. Lipases, for example, can be used for the kinetic resolution of racemic alcohols to produce enantiomerically pure compounds.

Future research on the green synthesis of this compound could focus on developing highly selective and efficient catalytic systems that operate under mild, environmentally friendly conditions.

Advanced Analytical Method Development for Research Purposes

The accurate and sensitive analysis of chiral molecules like this compound is crucial for its study and potential applications. The development of advanced analytical methods is therefore a key research avenue.

Current and emerging techniques for chiral analysis include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most common methods for separating and quantifying enantiomers. jiangnan.edu.cnmdpi.comwikipedia.orgresearchgate.net The development of new chiral stationary phases with improved selectivity for a wider range of compounds is an ongoing area of research. jiangnan.edu.cnwikipedia.org

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral analysis, often with the addition of a chiral selector to the running buffer. jiangnan.edu.cnmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral analysis using NMR spectroscopy, often with the aid of chiral solvating or derivatizing agents, offers a rapid method for determining enantiomeric purity. wiley.com Recent developments include the use of metal complexes to enhance the separation of enantiomeric signals. wiley.com

Future research in this area will likely focus on developing faster, more sensitive, and more versatile methods for the chiral analysis of this compound and related compounds, potentially through the coupling of separation techniques with mass spectrometry (MS) for enhanced sensitivity and structural information. jiangnan.edu.cnresearchgate.net

| Analytical Technique | Principle | Potential Application for this compound |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. wikipedia.orgresearchgate.net | Separation and quantification of the enantiomers of this compound. |

| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector. jiangnan.edu.cnmdpi.com | High-efficiency enantioseparation, especially for small sample volumes. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. wiley.com | Rapid determination of enantiomeric excess. |

Interdisciplinary Research Directions Involving this compound

The unique combination of features in this compound—a long alkyl chain, a hydroxyl group, and chirality—opens up possibilities for its use in a variety of interdisciplinary research areas.

Potential interdisciplinary applications include:

Biomaterials: The amphiphilic nature of this compound suggests its potential use in the development of biocompatible materials. For instance, polymers incorporating this molecule could be designed for drug delivery applications, with the hydrophobic domains encapsulating therapeutic agents. unideb.hunih.gov

Agrochemicals: Long-chain alcohols and their derivatives can have applications in agriculture, for example, as components of pheromone blends for insect pest management or as adjuvants in pesticide formulations.

Flavor and Fragrance Chemistry: While the sensory properties of this compound are not widely documented, many chiral alcohols possess distinct odors. Research could explore its potential as a novel fragrance or flavor ingredient.

The exploration of this compound in these and other interdisciplinary fields will depend on a deeper understanding of its fundamental chemical and physical properties, as well as the development of efficient and scalable synthetic methods.

Q & A

Q. How do intermolecular interactions of this compound affect its performance in surfactant applications?

- Answer :

- Surface Tension Measurements : Use a tensiometer (Du Noüy ring method) to determine critical micelle concentration (CMC).

- Molecular Dynamics Simulations : Model surfactant aggregation in water (GROMACS) to correlate branching with micelle stability.

- Comparative Studies : Benchmark against structurally similar surfactants (e.g., 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol) to identify alkyl chain length effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.